
(2S)-2-(4-Methoxy-2-methylphenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(4-Methoxy-2-methylphenyl)propan-1-ol, also known as MPM, is a chiral alcohol that has been extensively studied for its potential applications in the fields of pharmaceuticals and agrochemicals. This compound is synthesized through a multi-step process that involves the use of various reagents and catalysts. In
Mecanismo De Acción
The mechanism of action of (2S)-2-(4-Methoxy-2-methylphenyl)propan-1-ol is not fully understood, but it is believed to work by inhibiting the activity of enzymes that are involved in the inflammatory response. It may also work by blocking the production of certain chemicals that are involved in pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that (2S)-2-(4-Methoxy-2-methylphenyl)propan-1-ol has anti-inflammatory and analgesic effects in animal models. It has also been found to have herbicidal and insecticidal effects in plants and insects, respectively. However, further studies are needed to fully understand the biochemical and physiological effects of (2S)-2-(4-Methoxy-2-methylphenyl)propan-1-ol.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2S)-2-(4-Methoxy-2-methylphenyl)propan-1-ol in lab experiments is its relatively simple synthesis method. However, the low overall yield of this process may limit its use in large-scale experiments. Additionally, the potential toxicity of (2S)-2-(4-Methoxy-2-methylphenyl)propan-1-ol may pose a risk to researchers working with this compound.
Direcciones Futuras
There are several potential future directions for the study of (2S)-2-(4-Methoxy-2-methylphenyl)propan-1-ol. One area of interest is the development of new synthetic methods that can improve the overall yield of this compound. Another area of interest is the exploration of (2S)-2-(4-Methoxy-2-methylphenyl)propan-1-ol's potential applications in the fields of medicine and agriculture. Finally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of (2S)-2-(4-Methoxy-2-methylphenyl)propan-1-ol.
Métodos De Síntesis
The synthesis of (2S)-2-(4-Methoxy-2-methylphenyl)propan-1-ol involves a multi-step process that starts with the reaction of 4-methoxy-2-methylbenzene with propionyl chloride to form 4-methoxy-2-methylpropiophenone. This intermediate is then reduced using sodium borohydride to yield (2S)-2-(4-methoxy-2-methylphenyl)propan-1-ol. The overall yield of this process is around 50%.
Aplicaciones Científicas De Investigación
(2S)-2-(4-Methoxy-2-methylphenyl)propan-1-ol has been studied for its potential applications in the fields of pharmaceuticals and agrochemicals. In the pharmaceutical industry, (2S)-2-(4-Methoxy-2-methylphenyl)propan-1-ol has been found to have anti-inflammatory and analgesic properties. It has also been studied for its potential use as a chiral building block for the synthesis of other biologically active compounds. In the agrochemical industry, (2S)-2-(4-Methoxy-2-methylphenyl)propan-1-ol has been found to have herbicidal and insecticidal properties.
Propiedades
IUPAC Name |
(2S)-2-(4-methoxy-2-methylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-8-6-10(13-3)4-5-11(8)9(2)7-12/h4-6,9,12H,7H2,1-3H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANCASBONDVBOO-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC)[C@H](C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(4-Methoxy-2-methylphenyl)propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

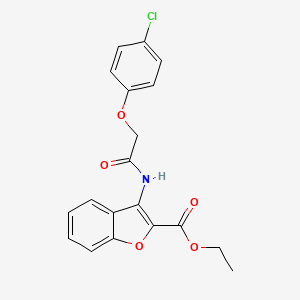
![[4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B2931462.png)
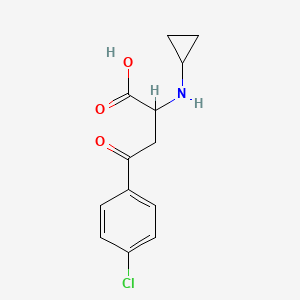
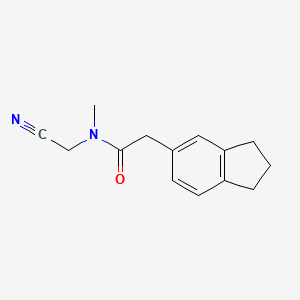
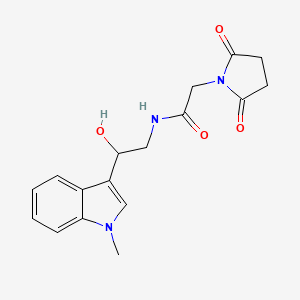
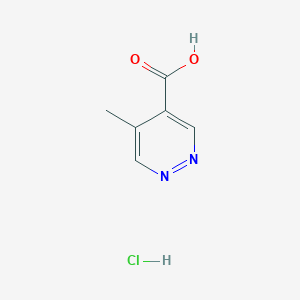
![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-phenylacetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2931472.png)
![(7As)-spiro[5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazole-3,3'-oxetane]](/img/structure/B2931473.png)

![1-[4-(2-Phenoxyethyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2931477.png)
![(Z)-3,4-dimethoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2931478.png)

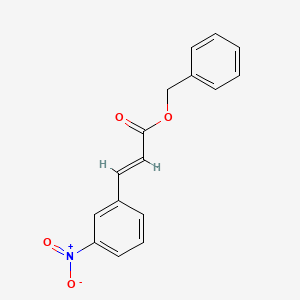
![2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride](/img/structure/B2931483.png)